Cas no 7451-60-7 (Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester)

Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester structure
7451-60-7 structure
Product Name:Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester
CAS-nummer:7451-60-7
MF:C10H12N2O3S
MW:240.278881072998
CID:564320
PubChem ID:224935
Update Time:2025-04-19

Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamothioic acid,S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] ester
    • Carbamic acid (8CI), thio-, S-ester with 2-mercapto-o-acetanisidide
    • Carbaminothioglycolic acid anilide
    • Carbaminylglykolsaeureanilid
    • Carbamoylmercapto-essigsaeure-anilid
    • Carbamoylmercapto-essigsaeure-o-anisidid
    • carbamoylsulfanyl-acetic acid anilide
    • carbamoylsulfanyl-acetic acid o-anisidide
    • S-Carbamoyl-thioglykolsaeure-anilid
    • USAF uctl-1766
    • NCI60_000861
    • SR-01000516424
    • S-[2-[(2-methoxyphenyl)amino]-2-oxoethyl] aminomethanethioate
    • HMS2171L12
    • 2-Mercapto-o-acetanisidide, carbamate
    • S-[2-[(2-methoxyphenyl)amino]-2-oxidanylidene-ethyl] carbamothioate
    • CBMicro_009633
    • cid_224935
    • AKOS000348313
    • CB12447
    • S-[2-(2-methoxyanilino)-2-oxoethyl] carbamothioate
    • NSC-13801
    • Carbamic acid (8CI), S-ester with 2-mercapto-o-acetanisidide
    • SR-01000516424-1
    • o-Acetanisidide, carbamate
    • SCHEMBL12127423
    • carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester
    • CHEMBL1367909
    • DTXSID60279715
    • BIM-0009792.P001
    • S-{2-[(2-methoxyphenyl)amino]-2-oxoethyl} thiocarbamate
    • CHEBI:112163
    • 7451-60-7
    • SMSF0010461
    • 5947-53-5
    • BDBM44876
    • SMR000140887
    • thiocarbamic acid S-[2-keto-2-(o-anisidino)ethyl] ester
    • MLS000533449
    • NSC13801
    • Carbamic acid, S-[(o-methoxyphenylcarbamoyl)methyl] ester
    • EU-0018101
    • 2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE
    • Q27192258
    • HMS3313O22
    • Inchi: 1S/C10H12N2O3S/c1-15-8-5-3-2-4-7(8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
    • InChI-sleutel: WZDOMPZYPBKCOE-UHFFFAOYSA-N
    • LACHT: S(C(N)=O)CC(NC1C=CC=CC=1OC)=O

Berekende eigenschappen

  • Exacte massa: 240.05700
  • Monoisotopische massa: 240.057
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1
  • Topologisch pooloppervlak: 107Ų

Experimentele eigenschappen

  • Dichtheid: 1.351
  • Brekindex: 1.631
  • PSA: 106.72000
  • LogboekP: 2.21890
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